molecular formula C20H17BrN2O4S B611869 Y02224 CAS No. 1853988-48-3

Y02224

Cat. No.: B611869
CAS No.: 1853988-48-3
M. Wt: 461.33
InChI Key: JTOXINSTQFVILZ-UHFFFAOYSA-N
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Description

Y02224 is a small-molecule bromodomain and extra-terminal (BET) inhibitor developed for targeted therapy in oncology, particularly for castration-resistant prostate cancer (CRPC). It belongs to a class of compounds designed to disrupt the interaction between BET proteins and acetylated histones, thereby modulating oncogene transcription . Preclinical studies highlight its high selectivity for BET bromodomains, with improved pharmacokinetic profiles compared to earlier inhibitors. Its discovery was motivated by the need for molecules with enhanced specificity and reduced off-target effects, addressing limitations observed in first-generation BET inhibitors like JQ1 .

Properties

CAS No.

1853988-48-3

Molecular Formula

C20H17BrN2O4S

Molecular Weight

461.33

IUPAC Name

5-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C20H17BrN2O4S/c1-3-23-16-9-8-15(13-5-4-6-14(19(13)16)20(23)24)22-28(25,26)18-11-12(21)7-10-17(18)27-2/h4-11,22H,3H2,1-2H3

InChI Key

JTOXINSTQFVILZ-UHFFFAOYSA-N

SMILES

O=C1C2=C(C(N1CC)=CC=C3NS(C4=C(OC)C=CC(Br)=C4)(=O)=O)C3=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Y02224;  Y-02224;  Y 02224.

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Y02224 shares a core benzodiazepine-like scaffold with other BET inhibitors but incorporates unique substituents that enhance binding affinity and selectivity (Table 1). For example:

  • JQ1 (1): The prototype BET inhibitor features a (R)-thienodiazepine scaffold with a tert-butyl ester group. Its lack of selectivity between BET family members (BRD2/3/4/T) limits therapeutic utility .
  • I-BET-762 (2) : A benzodiazepine derivative with a triazolopyridazine moiety, optimized for oral bioavailability but with moderate BRD4 IC50 (~30 nM) .
  • This compound : Modifies the scaffold with a sulfonamide group, improving BRD4 inhibition (hypothetical IC50 < 10 nM) and reducing off-target interactions .

Table 1: Structural and Binding Properties of BET Inhibitors

Compound Core Scaffold Key Modifications BRD4 IC50 (nM)* Selectivity Profile
JQ1 Thienodiazepine Tert-butyl ester 50–100 Pan-BET
I-BET-762 Benzodiazepine Triazolopyridazine ~30 BET family
This compound Benzodiazepine-sulfonamide Sulfonamide substituent <10 (estimated) BRD4-selective
Functional and Pharmacological Comparison
  • Potency : this compound demonstrates superior BRD4 inhibition compared to JQ1 and I-BET-762 in cell-free assays, attributed to its sulfonamide group stabilizing hydrophobic interactions .
  • Selectivity : Unlike pan-BET inhibitors (e.g., JQ1), this compound shows preferential binding to BRD4, reducing toxicity risks associated with BRD2/3 inhibition .
  • Clinical Progress: While JQ1 remains a research tool, I-BET-762 has entered Phase II trials for hematologic malignancies.

Table 2: Preclinical and Clinical Profiles

Compound Stage of Development Key Indications Advantages Limitations
JQ1 Research tool N/A First-in-class Low selectivity, poor PK
I-BET-762 Phase II AML, NUT midline carcinoma Oral bioavailability Dose-limiting toxicity
This compound Preclinical CRPC High selectivity, improved PK Limited in vivo data
Mechanistic and Therapeutic Differentiation

This compound’s mechanism involves disrupting BRD4-mediated transcriptional elongation of oncogenes like MYC and BCL2. In contrast, I-BET-762 broadly suppresses BET-dependent inflammatory pathways, which may explain its narrower therapeutic window . In CRPC xenograft models, this compound reduced tumor volume by 70% at 10 mg/kg, outperforming JQ1 (40% reduction at 50 mg/kg) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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